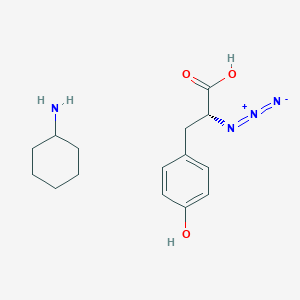
Arochlor 6040
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arochlor 6040 is a type of polychlorinated biphenyl (PCB) mixture. PCBs are synthetic organic chemicals that contain 1 to 10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. This compound, like other PCB mixtures, was widely used in various industrial applications due to its non-flammability, chemical stability, high boiling point, and electrical insulating properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PCBs, including Arochlor 6040, typically involves the chlorination of biphenyl. This process is carried out by reacting biphenyl with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction conditions, such as temperature, pressure, and the amount of chlorine gas used .
Industrial Production Methods
Industrial production of PCBs was primarily conducted through batch processes in large reactors. The chlorination reaction was carefully monitored to achieve the desired chlorine content in the final product. After the reaction, the mixture was purified to remove any unreacted biphenyl and other impurities. The resulting PCB mixture was then formulated into various commercial products .
Analyse Des Réactions Chimiques
Types of Reactions
Arochlor 6040, like other PCBs, can undergo several types of chemical reactions, including:
Oxidation: PCBs can be oxidized to form chlorinated benzoic acids and other oxidation products.
Reduction: PCBs can be reduced to form less chlorinated biphenyls.
Substitution: PCBs can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated benzoic acids and chlorinated phenols.
Reduction: Less chlorinated biphenyls.
Substitution: Various substituted biphenyls depending on the nucleophile used.
Applications De Recherche Scientifique
Arochlor 6040 has been extensively studied for its environmental and health impacts. It has been used in research to understand the behavior of PCBs in the environment, including their persistence, bioaccumulation, and biomagnification in food chains. Additionally, this compound has been used in toxicological studies to assess its effects on human health and wildlife .
Mécanisme D'action
The mechanism of action of Arochlor 6040 involves its interaction with cellular components. PCBs have been reported to disrupt cellular calcium homeostasis and translocate protein kinase C. This disruption is due to increased binding of ryanodine to calcium channels, leading to altered cellular signaling pathways. PCBs can also induce oxidative stress and interfere with the endocrine system, particularly thyroid hormone function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Arochlor 1016
- Arochlor 1221
- Arochlor 1232
- Arochlor 1242
- Arochlor 1248
- Arochlor 1254
- Arochlor 1260
- Arochlor 1262
- Arochlor 1268
Uniqueness
Arochlor 6040 is unique in its specific chlorine content and congener composition. Each Arochlor mixture has a distinctive pattern of PCB congeners, which affects its physical and chemical properties, as well as its environmental and health impacts. The specific composition of this compound makes it suitable for certain industrial applications and research studies .
Propriétés
Numéro CAS |
8068-50-6 |
|---|---|
Formule moléculaire |
UVCB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165787.png)

![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate](/img/structure/B1165811.png)

